molecular formula C7H7BrFN B13097323 2-Bromo-3-fluoro-4-methylaniline

2-Bromo-3-fluoro-4-methylaniline

Cat. No.: B13097323
M. Wt: 204.04 g/mol
InChI Key: KJLAQXZTWPBRCD-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a substituted aniline derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring

Preparation Methods

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various pathways, including those involving aromatic substitution and amination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-4-methylaniline is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for targeted synthetic applications .

Biological Activity

2-Bromo-3-fluoro-4-methylaniline is a halogenated aromatic amine that has garnered interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This compound, characterized by the presence of bromine and fluorine substituents on the aromatic ring, is a member of the aniline class and is often studied for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BrF, indicating the presence of both bromine and fluorine atoms along with a methyl group attached to the aniline structure. The specific arrangement of these substituents plays a crucial role in determining the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar halogen substitutions demonstrate varying degrees of antimicrobial activity. The presence of halogens can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains .
  • Antiparasitic Potential : Research on similar compounds suggests that halogenated anilines may exhibit activity against parasites such as Plasmodium falciparum, the causative agent of malaria. The structural modifications introduced by bromine and fluorine may affect the compound's interaction with biological targets within the parasite .
  • Cytotoxicity : Evaluations of related compounds have shown that halogenated anilines can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of oxidative stress or disruption of cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study investigating a series of brominated anilines found that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those for non-halogenated analogs, suggesting enhanced potency due to halogen substitution.
  • Antiparasitic Activity : In a screening assay for antiparasitic agents, this compound was evaluated against P. falciparum. The compound showed promising results with an EC50 value indicating moderate activity, supporting further investigation into its potential as an antimalarial agent .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAntiparasitic ActivityCytotoxicity
This compoundModerateModerateHigh
4-Bromo-2-fluoro-3-methylanilineHighLowModerate
2,6-Dibromo-4-fluoroanilineHighModerateHigh

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-bromo-3-fluoro-4-methylaniline

InChI

InChI=1S/C7H7BrFN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3

InChI Key

KJLAQXZTWPBRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)Br)F

Origin of Product

United States

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